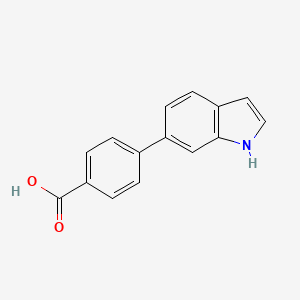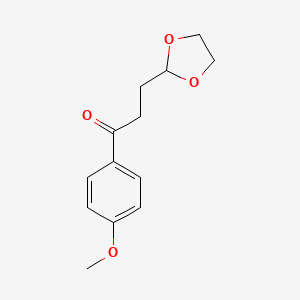
methyl 3,5-dinitro-4-(piperidin-1-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3,5-dinitro-4-(piperidin-1-yl)benzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of two nitro groups and a piperidinyl group attached to a benzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3,5-dinitro-4-(piperidin-1-yl)benzoate typically involves the nitration of methyl 4-(piperidin-1-yl)benzoate. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3,5-dinitro-4-(piperidin-1-yl)benzoate can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro groups.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Reduction: Methyl 3,5-diamino-4-(piperidin-1-yl)benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 3,5-dinitro-4-(piperidin-1-yl)benzoic acid.
Wissenschaftliche Forschungsanwendungen
Methyl 3,5-dinitro-4-(piperidin-1-yl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its nitro groups make it a useful starting material for the preparation of various derivatives.
Biology: The compound can be used in studies involving the modification of biological molecules. Its ability to undergo reduction and substitution reactions makes it useful for attaching functional groups to biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical compounds. The presence of the piperidinyl group suggests potential activity in the central nervous system.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of methyl 3,5-dinitro-4-(piperidin-1-yl)benzoate depends on the specific application. In biological systems, the compound may interact with enzymes or receptors through its nitro and piperidinyl groups. The reduction of nitro groups to amino groups can lead to the formation of active metabolites that interact with molecular targets. The exact pathways and targets involved are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3,5-dinitro-4-(1-piperazinyl)benzoate: Similar structure but with a piperazinyl group instead of a piperidinyl group.
Methyl 3,5-dinitro-4-(4-nitrophenyl)piperazinyl)benzoate: Contains an additional nitrophenyl group.
Uniqueness
Methyl 3,5-dinitro-4-(piperidin-1-yl)benzoate is unique due to the presence of the piperidinyl group, which imparts distinct chemical and biological properties. The piperidinyl group can influence the compound’s reactivity and its interactions with biological targets, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C13H15N3O6 |
|---|---|
Molekulargewicht |
309.27 g/mol |
IUPAC-Name |
methyl 3,5-dinitro-4-piperidin-1-ylbenzoate |
InChI |
InChI=1S/C13H15N3O6/c1-22-13(17)9-7-10(15(18)19)12(11(8-9)16(20)21)14-5-3-2-4-6-14/h7-8H,2-6H2,1H3 |
InChI-Schlüssel |
BLOZAQDHRPWQOI-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])N2CCCCC2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![3-[(2R,5S)-5-(4-Fluorophenyl)-2-[(S)-[(4-fluorophenyl(amino)]][4-[trimethylsilyl]-oxy]phenyl]methyl]-1-oxo-5-[(trimethylsily)-oxy]pentyl]-4-phenyl-(4S)-2-oxazolidinone](/img/structure/B8797789.png)




